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Compound of Interest

Compound Name: 3-Cbz-amino-butylamine HCl

Cat. No.: B15361866 Get Quote

An In-depth Technical Guide to the Structure Elucidation of (S)-3-(Cbz-amino)butylamine HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data

interpretation required for the structural elucidation of (S)-3-(Cbz-amino)butylamine HCl. The

document details predicted spectroscopic data, experimental protocols, and a logical workflow

for the confirmation of the chemical structure.

Chemical Structure and Properties
(S)-3-(Cbz-amino)butylamine hydrochloride is a chiral molecule featuring a primary amine

hydrochloride and a secondary amine protected with a benzyloxycarbonyl (Cbz) group.

Understanding the structure and properties of this compound is crucial for its application in

pharmaceutical synthesis and development.

Chemical Structure:

Molecular Formula: C₁₂H₁₉ClN₂O₂

Molecular Weight: 258.75 g/mol

Predicted Spectroscopic Data
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The following tables summarize the predicted quantitative data from key spectroscopic

techniques for the structural elucidation of (S)-3-(Cbz-amino)butylamine HCl. These predictions

are based on typical values for the functional groups present in the molecule.

Predicted ¹H NMR Data
Solvent: D₂O (deuterium oxide) Reference: TMS (tetramethylsilane) at 0.00 ppm

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.4 m 5H
Aromatic protons

(C₆H₅)

~5.1 s 2H
Benzylic protons (-O-

CH₂-Ph)

~3.8 m 1H
Methine proton (-

CH(NHCbz)-)

~3.1 t 2H
Methylene protons (-

CH₂-NH₃⁺)

~1.8 m 2H
Methylene protons (-

CH₂-CH₂NH₃⁺)

~1.2 d 3H
Methyl protons (CH₃-

CH-)

Predicted ¹³C NMR Data
Solvent: D₂O (deuterium oxide)
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Chemical Shift (δ) (ppm) Assignment

~158 Carbonyl carbon (-C=O)

~137 Aromatic quaternary carbon (C-CH₂Ph)

~129 Aromatic methine carbons (ortho, meta-C)

~128 Aromatic methine carbon (para-C)

~68 Benzylic carbon (-O-CH₂-Ph)

~48 Methine carbon (-CH(NHCbz)-)

~38 Methylene carbon (-CH₂-NH₃⁺)

~35 Methylene carbon (-CH₂-CH₂NH₃⁺)

~20 Methyl carbon (CH₃-CH-)

Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad N-H stretch (carbamate)

~3000-2800 Strong, Broad N-H stretch (ammonium salt)

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch

~1690 Strong C=O stretch (carbamate)

~1530 Strong N-H bend (carbamate)

~1450 Medium Aromatic C=C stretch

~1250 Strong C-O stretch (carbamate)

~740, ~700 Strong
Aromatic C-H out-of-plane

bend

Predicted Mass Spectrometry Data (ESI-MS)
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Mode: Positive Ion Electrospray Ionization

m/z Interpretation

223.14 [M+H]⁺ (protonated free base)

108.09
[M+H - C₇H₇O₂]⁺ (loss of benzyloxycarbonyl

group)

91.05 [C₇H₇]⁺ (benzyl cation)

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Protocol for ¹H and ¹³C NMR:

Sample Preparation: Dissolve approximately 5-10 mg of (S)-3-(Cbz-amino)butylamine HCl in

0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32

scans).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover the range of 0 to 200 ppm.

A larger number of scans will be necessary due to the low natural abundance of ¹³C

(typically 1024 or more scans).

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid (S)-3-(Cbz-amino)butylamine HCl

directly onto the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the

crystal.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Protocol (Electrospray Ionization - ESI):

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile/water.

Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be

coupled to a liquid chromatograph (LC-MS) for sample introduction or infused directly.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Operate the mass spectrometer in positive ion mode.

Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to

optimal values for the compound.

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base) and any significant

fragment ions.

Visualization of the Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of (S)-3-(Cbz-

amino)butylamine HCl.
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Sample Information

Spectroscopic Analysis

Data Interpretation

Structure Confirmation

(S)-3-(Cbz-amino)butylamine HCl

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(ESI-MS)

Proton & Carbon Skeleton Functional Groups Molecular Weight & Fragmentation

Proposed Structure

Final Structure Confirmation

Click to download full resolution via product page

Structure Elucidation Workflow Diagram.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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